Netupitant N-oxide D6 is a deuterated analog of Netupitant N-oxide, a compound recognized primarily for its role as a metabolite of Netupitant, which is used in the treatment of nausea and vomiting associated with chemotherapy. The chemical name for Netupitant N-oxide D6 is 4-(5-(2-(3,5-Bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)propanamido-3,3,3-d3)-4-(o-tolyl)pyridin-2-yl)-1-methylpiperazine 1-oxide. This compound is classified under the category of pharmaceuticals and is specifically utilized in research applications related to drug metabolism and pharmacokinetics .
The synthesis of Netupitant N-oxide D6 typically involves the incorporation of deuterium into the molecular structure of Netupitant N-oxide. This can be achieved through various synthetic pathways, including:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and time to ensure high yield and purity of the final product. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and isotopic labeling of the synthesized compound .
Netupitant N-oxide D6 has a complex molecular structure characterized by multiple functional groups, including piperazine, pyridine, and trifluoromethyl groups. The presence of deuterium atoms in specific positions enhances its stability and provides valuable insights during analytical studies.
Key structural data include:
The detailed characterization data is compliant with regulatory guidelines, ensuring its suitability for research applications .
Netupitant N-oxide D6 can participate in various chemical reactions typical for amides and piperazines. These include:
The reactivity profile of Netupitant N-oxide D6 is influenced by its functional groups, particularly the electron-withdrawing trifluoromethyl groups which can stabilize intermediates during reactions .
The mechanism of action for Netupitant N-oxide D6 primarily relates to its role as a metabolite in pharmacological pathways. It is involved in modulating neurotransmitter activity within the central nervous system, particularly affecting neurokinin receptors which play a crucial role in nausea and vomiting responses.
Upon administration, Netupitant is metabolized into Netupitant N-oxide D6, which retains pharmacological activity. This metabolite may act as an antagonist at neurokinin receptors, thereby reducing emetic signals during chemotherapy treatments .
Netupitant N-oxide D6 exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as high-performance liquid chromatography are utilized to assess purity and characterize physical properties .
Netupitant N-oxide D6 serves primarily in scientific research applications. Its uses include:
Due to its specific labeling with deuterium, it provides valuable insights into metabolic pathways without interfering with biological processes .
Netupitant N-oxide D6 possesses the molecular formula C30H26D6F6N4O2 and a molecular weight of 600.63 g/mol [1] [6] [8]. The deuterium atoms are incorporated at two distinct methyl groups: one set of three deuterium atoms (-CD3) replaces the methyl hydrogens on the propanamide side chain, while another set of three deuterium atoms replaces the hydrogens of the adjacent methyl group attached to the tertiary carbon [3] [9]. This specific deuteration pattern is clearly reflected in its SMILES notation: C[N+](CC1)([O-])CCN1C2=CC(C3=CC=CC=C3C)=C(N(C)C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C4=CC(C(F)(F)F)=CC(C(F)(F)F)=C4)=O)C=N2
[1] [6] [9]. The systematic IUPAC name, 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[6-(4-methyl-4-oxido-1-piperazinyl)-4-(2-methylphenyl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide, precisely defines the positions of deuterium substitution and the N-oxide functional group [3] [9].
Table 1: Molecular Characteristics of Netupitant N-oxide D6
Property | Specification |
---|---|
Molecular Formula | C30H26D6F6N4O2 |
Molecular Weight | 600.63 g/mol |
Deuterium Positions | Two methyl groups (six deuterium atoms) |
CAS Registry Number | 2070015-12-0 |
Unlabeled Metabolite CAS | 910808-11-6 |
Netupitant N-oxide D6 maintains the core structural framework of its parent drug, Netupitant (CAS 290297-26-6), featuring the characteristic 2-methylphenylpyridine moiety and the bis(trifluoromethyl)phenyl pharmacophore essential for NK1 receptor antagonism [7] [9]. The defining structural difference lies in the N-oxidation of the piperazine nitrogen and the strategic incorporation of six deuterium atoms. This N-oxidation represents a known metabolic transformation pathway for Netupitant, making the N-oxide a biologically relevant metabolite rather than a synthetic derivative [1] [8]. In contrast, Fosnetupitant (a water-soluble phosphate prodrug of Netupitant) incorporates a phosphate ester group attached to the pyridine nitrogen, representing an entirely different chemical modification strategy aimed at enhancing solubility for intravenous administration [7]. The deuterium labeling in Netupitant N-oxide D6 does not alter the steric or electronic properties significantly enough to affect receptor binding compared to the unlabeled N-oxide metabolite, but provides the necessary mass shift (+6 Da) for mass spectrometric discrimination.
Netupitant N-oxide D6 serves as a gold-standard internal standard for the quantification of Netupitant N-oxide and related compounds in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its chemical near-identity to the analyte ensures virtually identical chromatographic retention times and extraction efficiencies during sample preparation, while the mass shift introduced by the six deuterium atoms allows clear differentiation in the mass spectrometer [2] [9]. This dual functionality is critical for achieving high precision and accuracy in bioanalytical measurements, particularly when compensating for matrix effects and ion suppression in complex biological samples like plasma, serum, and urine [4].
The compound is indispensable for regulatory-compliant drug development and manufacturing quality control. Its application spans method development, validation (AMV), and quality control (QC) during commercial production of Netupitant and its prodrugs [3] [4]. Regulatory submissions, including Abbreviated New Drug Applications (ANDAs), require traceability to certified reference standards like Netupitant N-oxide D6 to ensure analytical reliability [3] [9]. Commercial suppliers provide comprehensive characterization documentation, including certificates of analysis detailing purity (≥98% by HPLC), isotopic enrichment, and storage conditions (typically -20°C under inert atmosphere) to meet stringent regulatory requirements [8] [9].
Table 2: Analytical and Regulatory Applications of Netupitant N-oxide D6
Application Context | Specific Use | Regulatory Significance |
---|---|---|
Bioanalytical Method Development | Internal standard for LC-MS/MS quantification of Netupitant metabolites | Essential for GLP/GMP compliance |
Method Validation (AMV) | Assessment of accuracy, precision, recovery, matrix effects | Required for FDA/EMA submissions |
Quality Control (QC) | Batch release testing during commercial manufacturing | Ensures product quality and consistency |
ANDA Submissions | Reference standard for generic versions of NK1 antagonist formulations | Demonstrates bioequivalence and analytical validity |
Pharmacokinetic Studies | Quantification of metabolite concentrations in biological matrices | Enables reliable assessment of metabolic profiles |
The deployment of Netupitant N-oxide D6 has catalyzed significant advancements in the sensitivity and specificity of analytical methods for quantifying NK1 receptor antagonists and their metabolites. Its implementation enables researchers to achieve lower limits of quantification (LLOQ) for trace-level metabolite analysis, crucial for comprehensive pharmacokinetic profiling and excretion studies [3] [7]. This enhanced sensitivity is particularly valuable for characterizing the metabolic pathways of Netupitant, including the role of N-oxidation as a significant biotransformation route [1] [8].
Furthermore, Netupitant N-oxide D6 serves as a model compound for developing cross-validated analytical methods applicable to other deuterated standards within the NK1 antagonist class. Its physicochemical properties, including solubility characteristics (soluble in DMSO with heating, slightly soluble in methanol) and stability profile, inform optimal chromatographic conditions that can be extrapolated to structurally related compounds [8] [9]. The well-documented performance of this deuterated standard supports the development of multiplexed assays capable of simultaneously quantifying Netupitant, its major metabolites, and potentially co-administered antiemetics like palonosetron in fixed-dose combinations [3] [7]. This methodological progress facilitates more comprehensive drug interaction studies and therapeutic drug monitoring protocols, ultimately contributing to optimized clinical outcomes for patients receiving NK1 antagonist therapies.
Table 3: Key Physicochemical Properties and Handling Requirements
Property | Specification | Analytical Significance |
---|---|---|
Appearance | Pale Yellow Solid | Visual quality assessment |
Solubility | Soluble in DMSO (slight, heated), Methanol (slight) | Defines stock solution preparation methods |
Storage Conditions | -20°C under inert atmosphere | Maintains stability and isotopic integrity |
Purity Specification | ≥98% by HPLC | Ensures analytical accuracy and minimizes interference |
Shipping Conditions | Room temperature (stable for short durations) | Facilitates global distribution without cold chain |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: